molecular formula C45H81NO9 B14813871 (S)-4-((1,5-Dioxo-1,5-bis((2-oxooctadecyl)oxy)pentan-2-yl)amino)-4-oxobutanoic acid

(S)-4-((1,5-Dioxo-1,5-bis((2-oxooctadecyl)oxy)pentan-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B14813871
M. Wt: 780.1 g/mol
InChI Key: ANNQRIFHAOLXAM-RWYGWLOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate is a synthetic compound that belongs to the class of glutamate derivatives. These compounds are often used in various scientific and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate typically involves the esterification of L-glutamic acid with dioctadecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioctadecyl-N-(3-carboxypropanoyl)-L-glutamic acid, while reduction may produce dioctadecyl-N-(3-hydroxypropanoyl)-L-glutamate.

Scientific Research Applications

Dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the study of cell membrane dynamics and as a component in liposome formulations.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Dioctadecyl-N-(3-carboxypropanoyl)-L-aspartate: Similar in structure but with an aspartate backbone.

    Dioctadecyl-N-(3-carboxypropanoyl)-L-lysine: Contains a lysine backbone, offering different chemical properties.

Uniqueness

Dioctadecyl-N-(3-carboxypropanoyl)-L-glutamate is unique due to its specific combination of a glutamate backbone with dioctadecyl ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C45H81NO9

Molecular Weight

780.1 g/mol

IUPAC Name

4-[[(2S)-1,5-dioxo-1,5-bis(2-oxooctadecoxy)pentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(47)37-54-44(52)36-33-41(46-42(49)34-35-43(50)51)45(53)55-38-40(48)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-38H2,1-2H3,(H,46,49)(H,50,51)/t41-/m0/s1

InChI Key

ANNQRIFHAOLXAM-RWYGWLOXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)COC(=O)CC[C@@H](C(=O)OCC(=O)CCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)COC(=O)CCC(C(=O)OCC(=O)CCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O

Origin of Product

United States

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